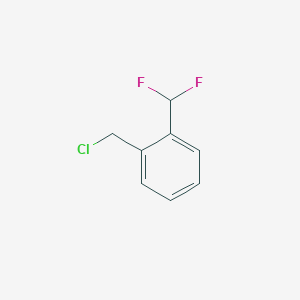

1-(Chloromethyl)-2-(difluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- 1-(Chloromethyl)-2-(difluoromethyl)benzene: , also known as 1-chloro-2-difluoromethylbenzene , is an organic compound with the chemical formula

- It belongs to the class of aromatic compounds and contains both chlorine and fluorine atoms attached to a benzene ring.

- The compound’s structure features a chloromethyl group (CH₂Cl) and a difluoromethyl group (CF₂H) attached to adjacent carbon atoms on the benzene ring.

C8H6ClF2

.Preparation Methods

- Synthetic Routes:

- One common synthetic route involves the chlorination of 1,2-difluorobenzene using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds as follows:

C6H4F2+SOCl2→C6H4FCl+SO2

- The resulting 1-chloro-2-difluoromethylbenzene can be further purified and isolated.

Industrial Production Methods:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Medicine: Researchers explore its potential as a pharmacophore in drug design.

Materials Science: Its unique substituent combination may find applications in materials with specific properties.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application. For instance:

- In drug development, it may interact with biological targets (e.g., enzymes, receptors) through covalent or non-covalent interactions.

- In materials science, it could influence material properties (e.g., solubility, reactivity) due to its functional groups.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

1-(Chloromethyl)-2-(difluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in various fields including medicinal chemistry and materials science due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a chloromethyl group and a difluoromethyl group attached to a benzene ring. This combination of substituents can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of halogenated compounds, particularly those containing fluorine and chlorine, has been extensively studied. These compounds often exhibit varied pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

| This compound | P. aeruginosa | 14 |

This table summarizes the antimicrobial activity observed in laboratory settings, indicating its potential as an antibacterial agent.

Anticancer Properties

The potential anticancer effects of halogenated compounds have also been explored. A study investigated the cytotoxic effects of various fluorinated benzenes on cancer cell lines:

- Case Study: Cytotoxicity on Cancer Cell Lines

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of exposure.

These results suggest that the compound may inhibit cell proliferation in certain cancer types, although further research is necessary to elucidate the mechanisms involved.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cellular signaling pathways.

- Membrane Disruption : The hydrophobic nature of halogenated compounds can disrupt microbial membranes, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

Properties

Molecular Formula |

C8H7ClF2 |

|---|---|

Molecular Weight |

176.59 g/mol |

IUPAC Name |

1-(chloromethyl)-2-(difluoromethyl)benzene |

InChI |

InChI=1S/C8H7ClF2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2 |

InChI Key |

OITOLOMYRLKVEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.